Cas no 606135-13-1 (6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine)

6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine structure
606135-13-1 structure
商品名:6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine
CAS番号:606135-13-1
MF:C8H12ClN3O2
メガワット:217.652780532837
CID:5733453

6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Pyridazinamine, 6-chloro-N-(2,2-dimethoxyethyl)-
    • 6-chloro-n-(2,2-dimethoxyethyl)pyridazin-3-amine
    • 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine
    • インチ: 1S/C8H12ClN3O2/c1-13-8(14-2)5-10-7-4-3-6(9)11-12-7/h3-4,8H,5H2,1-2H3,(H,10,12)
    • InChIKey: IUCVIVHGXQMKPT-UHFFFAOYSA-N
    • ほほえんだ: C1(NCC(OC)OC)=NN=C(Cl)C=C1

じっけんとくせい

  • 密度みつど: 1.280±0.06 g/cm3(Predicted)
  • ふってん: 401.8±45.0 °C(Predicted)
  • 酸性度係数(pKa): 4.23±0.10(Predicted)

6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-4382-1g
6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine
606135-13-1 95%+
1g
$397.0 2023-09-06
TRC
C276911-500mg
6-chloro-n-(2,2-dimethoxyethyl)pyridazin-3-amine
606135-13-1
500mg
$ 365.00 2022-04-01
TRC
C276911-1g
6-chloro-n-(2,2-dimethoxyethyl)pyridazin-3-amine
606135-13-1
1g
$ 570.00 2022-04-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629339-500mg
6-Chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine
606135-13-1 98%
500mg
¥9399.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629339-1g
6-Chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine
606135-13-1 98%
1g
¥14095.00 2024-05-07
TRC
C276911-100mg
6-chloro-n-(2,2-dimethoxyethyl)pyridazin-3-amine
606135-13-1
100mg
$ 95.00 2022-04-01
Life Chemicals
F1967-4382-0.5g
6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine
606135-13-1 95%+
0.5g
$377.0 2023-09-06
Life Chemicals
F1967-4382-10g
6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine
606135-13-1 95%+
10g
$1667.0 2023-09-06
Life Chemicals
F1967-4382-5g
6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine
606135-13-1 95%+
5g
$1191.0 2023-09-06
Life Chemicals
F1967-4382-2.5g
6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine
606135-13-1 95%+
2.5g
$794.0 2023-09-06

6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine 関連文献

6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amineに関する追加情報

Introduction to 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine (CAS No: 606135-13-1)

6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine, identified by its CAS number 606135-13-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyridazine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a chloro substituent on the pyridazine ring and an N-substituent with a 2,2-dimethoxyethyl side chain, which contributes to its distinct chemical reactivity and biological profile.

The chemical structure of 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine makes it a versatile intermediate in synthetic chemistry. The presence of the chloro group enhances its electrophilicity, allowing for further functionalization through nucleophilic substitution reactions. This property is particularly valuable in the synthesis of more complex molecules, including potential therapeutic agents. The 2,2-dimethoxyethyl moiety introduces steric hindrance and electronic effects that can modulate the compound's interactions with biological targets.

In recent years, there has been growing interest in pyridazine derivatives due to their diverse pharmacological activities. Studies have demonstrated that compounds containing the pyridazine core exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.

One of the most compelling aspects of 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine is its potential as a scaffold for drug discovery. Researchers have leveraged similar pyridazine derivatives to develop novel therapeutic agents targeting various diseases. The compound's ability to undergo further chemical modifications allows for the exploration of multiple drug-like properties, such as solubility, bioavailability, and target specificity. These attributes are crucial for optimizing lead compounds into viable drugs.

Recent advancements in computational chemistry have enhanced the efficiency of identifying promising drug candidates like 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine. Molecular modeling techniques can predict how this compound might interact with biological targets at the molecular level. Such insights are invaluable for guiding experimental design and reducing the time required to bring new drugs to market. The integration of computational methods with traditional wet chemistry approaches has accelerated the pace of pharmaceutical innovation.

The synthesis of 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine involves multi-step organic reactions that require careful optimization. Key steps include chlorination of the pyridazine ring and subsequent N-substitution with the 2,2-dimethoxyethyl group. Each step must be meticulously controlled to ensure high yield and purity. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities of the compound for research purposes.

From a medicinal chemistry perspective, 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine represents an exciting opportunity for developing new treatments. Its structural features suggest potential activity against enzymes and receptors involved in disease pathways. For instance, modifications to the substituents on the pyridazine ring could fine-tune interactions with specific biological targets, leading to improved therapeutic outcomes. Such tailored approaches are at the forefront of modern drug design.

The safety and efficacy of any potential drug must be rigorously evaluated through preclinical studies before human trials can begin. 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine is no exception; researchers must assess its toxicity profile and pharmacokinetic properties in vitro and in vivo. These studies provide critical data on how the compound behaves within biological systems and inform decisions about its further development.

Collaborative efforts between academic researchers and industry scientists have been instrumental in advancing our understanding of 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine. Such partnerships facilitate knowledge sharing and resource allocation, enabling more comprehensive exploration of its potential applications. The collective expertise of chemists, biologists, and pharmacologists is essential for translating basic research into tangible benefits for patients worldwide.

The future prospects for 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine are bright given its structural versatility and biological relevance. As research continues to uncover new therapeutic targets and synthetic strategies, this compound may play a pivotal role in developing next-generation pharmaceuticals. Its unique combination of chemical properties makes it a valuable asset in the ongoing quest to combat disease through innovative drug design.

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